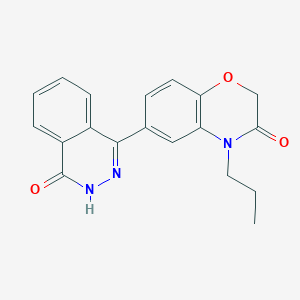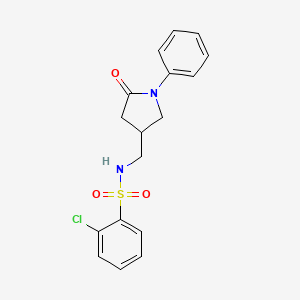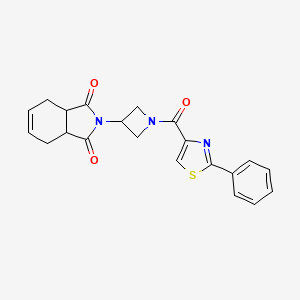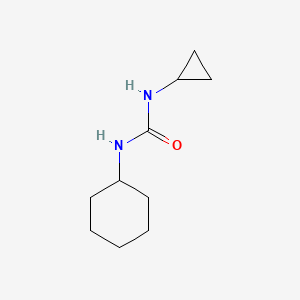![molecular formula C9H10ClNO4S B2968927 [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid CAS No. 363177-78-0](/img/structure/B2968927.png)
[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H10ClNO4S and a molecular weight of 263.7 .
Physical And Chemical Properties Analysis
“[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid” has a molecular weight of 263.7 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system .
Antiviral Activity
Indole derivatives, which share a similar structural motif with [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, have been reported to exhibit antiviral properties. They are synthesized and tested for their efficacy against various RNA and DNA viruses, indicating potential applications in antiviral drug development .
Anti-inflammatory and Analgesic Activities
Compounds with an indole scaffold, akin to [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This suggests its use in researching new treatments for inflammation and pain management .
Anticancer Research
Indole derivatives are also explored for their anticancer activities. The structural similarity of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid to these compounds suggests its potential application in the synthesis of new anticancer agents .
Antimicrobial Activity
Research indicates that indole derivatives can be potent antimicrobial agents. Thus, [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid may be valuable in the development of new antimicrobial drugs .
Antidiabetic Activity
The indole nucleus, which is part of the structure of [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid, is found in compounds with antidiabetic properties. This highlights its potential application in diabetes research and drug design .
Plant Growth and Development
Indole-3-acetic acid is a plant hormone involved in the regulation of plant growth and development. Derivatives like [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid could be used to study the biosynthetic pathways and functions of plant hormones .
Neurological Research
Given the broad spectrum of biological activities of indole derivatives, including neuroprotective effects, [(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid may find applications in neurological research, potentially aiding in the development of treatments for neurodegenerative diseases .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWUTUHUALYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)

![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)


![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)
![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2968866.png)
![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)